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Compound of Interest

4-n-Boc-amino-3-methoxy-
Compound Name: o
phenylboronic acid

Cat. No.: B1334049

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-n-Boc-amino-3-methoxy-
phenylboronic acid, a key building block in modern organic synthesis. This document details
its chemical properties, applications, and provides illustrative experimental protocols.

Core Compound Properties

4-n-Boc-amino-3-methoxy-phenylboronic acid is a substituted phenylboronic acid that
serves as a versatile reagent in organic chemistry, most notably in palladium-catalyzed cross-
coupling reactions. The presence of the Boc-protected amine and the methoxy group allows for
the introduction of a functionalized aromatic ring into a target molecule.
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Property Value Reference
Molecular Weight 267.09 g/mol [1]
Molecular Formula C12H18BNO5 [1][2]

CAS Number 669713-95-5 [1][3]

[3-methoxy-4-[(2-

methylpropan-2-
IUPAC Name _ [1]
yl)oxycarbonylamino]phenyl]bo

ronic acid
Purity Typically =95.0% [1]
Physical State Solid [1]

Primary Application: Suzuki-Miyaura Cross-
Coupling Reactions

The principal application of 4-n-Boc-amino-3-methoxy-phenylboronic acid is as a
nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful
method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl
compounds, which are common motifs in pharmaceuticals and functional materials.

The general scheme for a Suzuki-Miyaura coupling reaction involves the reaction of an
organoboron compound (such as a boronic acid) with an organohalide in the presence of a
palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura
cross-coupling reaction.
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Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

While a specific, detailed experimental protocol for a reaction explicitly using 4-n-Boc-amino-3-
methoxy-phenylboronic acid is not readily available in the searched literature, a general
procedure for a Suzuki-Miyaura coupling reaction with a similar substituted phenylboronic acid
is provided below. This can be adapted by a skilled chemist for the title compound.

General Procedure for Suzuki-Miyaura Coupling of an
Aryl Halide with a Phenylboronic Acid

Materials:
e Aryl halide (1.0 eq)
¢ 4-n-Boc-amino-3-methoxy-phenylboronic acid (1.1 - 1.5 eq)

o Palladium catalyst (e.g., Pd(PPhs)4, Pd(OAC)z2, 1-5 mol%)
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e Base (e.g., K2COs, Cs2CO0s3, K3POa4, 2-3 eq)

e Solvent (e.g., Dioxane/Water, Toluene, DMF)

Procedure:

To a flame-dried flask, add the aryl halide, 4-n-Boc-amino-3-methoxy-phenylboronic acid,
and the base.

o The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

e The degassed solvent is added, followed by the palladium catalyst.

e The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred
for the required time (monitored by TLC or LC-MS).

e Upon completion, the reaction is cooled to room temperature.

o The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel.

Synthesis of Substituted Phenylboronic Acids

Substituted phenylboronic acids are typically synthesized via the reaction of a Grignard
reagent, formed from the corresponding aryl bromide, with a trialkyl borate followed by acidic
workup.

lllustrative Synthesis of 4-Methoxyphenylboronic Acid

The following is a representative procedure for the synthesis of a similar boronic acid, which
can provide insight into the synthesis of the title compound.

Materials:

e 4-Bromoanisole
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Magnesium turnings

Dry Tetrahydrofuran (THF)

Tri-isopropy! borate

10% Hydrochloric acid

Ether
Procedure:
e A Grignard reagent is prepared from 4-bromoanisole and magnesium in dry THF.

e This solution is added dropwise to a cooled (-78 °C) solution of tri-isopropyl borate in dry
THF under a nitrogen atmosphere.

e The reaction mixture is allowed to warm to room temperature overnight.
e The reaction is quenched with 10% hydrochloric acid.

e The product is extracted with ether, and the combined organic extracts are washed with
water and dried.

+ Removal of the solvent in vacuo yields the crude product, which can be recrystallized.

Biological Relevance

While 4-n-Boc-amino-3-methoxy-phenylboronic acid is a synthetic building block and not
typically studied for its direct biological activity, it is an important precursor for the synthesis of
biologically active molecules. The resulting biaryl structures are scaffolds for a wide range of
therapeutic agents, including enzyme inhibitors and receptor antagonists. For instance, various
boronic acid derivatives have been investigated for their antimicrobial and anticancer activities.
The ability to introduce the methoxy and protected amine functionalities is crucial for tuning the
pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Data Summary
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The following table summarizes typical reactants and conditions for Suzuki-Miyaura cross-
coupling reactions. The specific values will vary depending on the substrates and desired

product.
Parameter Typical Range/Value
Aryl Halide Reactivity | > Br>OTf>>Cl
Boronic Acid Stoichiometry 1.1 - 1.5 equivalents
Palladium Catalyst Loading 1-5mol%
Base K2COs, Cs2C03, K3PO4, Na2COs
Solvent System Dioxane/Hz20, Toluene, DMF, n-Propanol/H20
Reaction Temperature 80 -110°C
Reaction Time 1- 24 hours

Logical Workflow for Synthesis and Application

The following diagram outlines the logical workflow from the synthesis of the boronic acid to its
application in drug discovery.
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Synthetic and Application Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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